Product packaging for C16-Dihydroceramide(Cat. No.:CAS No. 5966-29-0)

C16-Dihydroceramide

Cat. No.: B014456
CAS No.: 5966-29-0
M. Wt: 539.9 g/mol
InChI Key: GCGTXOVNNFGTPQ-JHOUSYSJSA-N
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Description

N-(hexadecanoyl)-sphinganine , also known as Cer(d18:0/16:0) or N-palmitoyl-sphinganine, is a high-purity dihydroceramide that serves as a critical intermediate in the de novo biosynthesis pathway of sphingolipids . With the molecular formula C 34 H 69 NO 3 , this compound features a saturated 18-carbon sphinganine backbone (d18:0) N-acylated with a hexadecanoyl (16:0) fatty acid chain . Ceramides like N-(hexadecanoyl)-sphinganine are fundamental building blocks for complex sphingolipids, which are essential components of cell membranes, particularly in neural tissues, and play versatile roles in controlling fundamental cellular processes such as cell division, differentiation, and apoptosis . Research Applications and Value: Sphingolipid Metabolism Studies: This dihydroceramide is a direct precursor to ceramide, the central hub of sphingolipid metabolism. It is indispensable for research investigating the enzymatic activity of ceramide synthases and dihydroceramide desaturase . Apoptosis and Cell Signaling: Sphingolipid metabolites form a critical rheostat regulating cell survival and death. Research indicates that elevated levels of sphingoid base precursors can promote apoptosis, making this compound vital for studying programmed cell death in various disease models . Toxicity and Mycotoxin Research: N-(hexadecanoyl)-sphinganine is a key reagent in studying the mechanism of fumonisin mycotoxins. These toxins inhibit ceramide synthase, leading to the accumulation of sphinganine and a depletion of complex ceramides, disrupting cellular function and inducing programmed cell death . Neurological and Metabolic Disease Research: Given the abundance of sphingolipids in the brain and their role in membrane integrity and signal transduction, this ceramide is relevant for research on neurodegenerative diseases, myelin formation, and chronic metabolic conditions . Researchers will find N-(hexadecanoyl)-sphinganine invaluable for probing the complex signaling networks governed by sphingolipids and their impact on health and disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H69NO3 B014456 C16-Dihydroceramide CAS No. 5966-29-0

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGTXOVNNFGTPQ-JHOUSYSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415274
Record name C16 Sphinganine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5966-29-0
Record name C16-Dihydroceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5966-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C16 Sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of N Hexadecanoyl Sphinganine

De Novo Sphingolipid Biosynthesis Pathway and N-(hexadecanoyl)-sphinganine Formation.researchgate.netwikipedia.orgresearchgate.netresearchgate.net

The de novo synthesis of sphingolipids is a fundamental cellular process that begins with simple precursors and builds complex sphingolipids from the ground up. nih.gov This pathway is responsible for the initial production of the sphingoid base backbone and its subsequent acylation to form dihydroceramides, including N-(hexadecanoyl)-sphinganine. frontiersin.orgmdpi.com The entire process unfolds in a series of sequential enzymatic reactions located at the endoplasmic reticulum. frontiersin.orglibretexts.org

Serine Palmitoyltransferase (SPT) Activity and Initial Condensation.researchgate.netresearchgate.net

The first and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govnih.gov SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the condensation of L-serine and palmitoyl-CoA. researchgate.netresearchgate.net This reaction, occurring on the cytosolic face of the endoplasmic reticulum, yields 3-ketodihydrosphingosine (also known as 3-ketosphinganine). researchgate.netlibretexts.orgpatsnap.com The activity of SPT is a critical control point for the entire pathway, regulating the flow of substrates into sphingolipid synthesis. nih.gov

Reduction to Sphinganine (B43673).researchgate.netresearchgate.net

Following its formation, 3-ketodihydrosphingosine is rapidly converted to sphinganine (also called dihydrosphingosine). This reduction of the keto group is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR) in an NADPH-dependent manner. frontiersin.orgresearchgate.netnih.gov This step is essential for producing the sphinganine backbone that will be further modified in the subsequent stages of the pathway. uniprot.orguniprot.org

N-acylation of Sphinganine by Ceramide Synthases (CerS).researchgate.netresearchgate.netnih.govuniprot.org

The final step in the formation of N-(hexadecanoyl)-sphinganine is the N-acylation of the sphinganine backbone. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS), which are integral membrane proteins of the endoplasmic reticulum. wikipedia.orgembopress.org CerS enzymes transfer a fatty acyl-CoA, in this case, a hexadecanoyl-CoA (palmitoyl-CoA), to the amino group of sphinganine, forming an amide bond and producing N-(hexadecanoyl)-sphinganine (C16-dihydroceramide). wikipedia.orgnih.gov

Mammalian cells possess six distinct ceramide synthase isoforms (CerS1-6), each exhibiting a specific preference for fatty acyl-CoAs of varying chain lengths. frontiersin.orgnih.gov This substrate specificity is a key determinant of the diversity of ceramide species within a cell. portlandpress.com For the synthesis of N-(hexadecanoyl)-sphinganine, which contains a 16-carbon fatty acid chain, specific CerS isoforms are primarily responsible. researchgate.net

Research has identified Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) as the primary enzymes responsible for the synthesis of N-(hexadecanoyl)-sphinganine. nih.govunsw.edu.au Both CerS5 and CerS6 display a high degree of specificity for palmitoyl-CoA (C16:0-CoA) as their substrate. nih.govuniprot.orguniprot.org While CerS5 can also utilize other long-chain acyl-CoAs to a lesser extent, its main activity is directed towards the production of this compound. nih.govuniprot.org Similarly, CerS6 demonstrates a strong preference for C14:0- and C16:0-CoAs. portlandpress.comnih.gov The expression levels and activity of CerS5 and CerS6 are therefore critical in determining the cellular pool of N-(hexadecanoyl)-sphinganine. researchgate.netnih.gov

Catabolism and Downstream Metabolic Fates of N-(hexadecanoyl)-sphinganine

N-(hexadecanoyl)-sphinganine, also known as this compound, is a central molecule in sphingolipid metabolism. hmdb.ca It is formed through the N-acylation of sphinganine with a hexadecanoyl-CoA. uniprot.org This molecule can then undergo several metabolic transformations, leading to the formation of ceramides (B1148491), phosphorylated derivatives, and complex sphingolipids.

Conversion to Ceramide by Dihydroceramide (B1258172) Desaturase

The primary catabolic fate of N-(hexadecanoyl)-sphinganine is its conversion to N-(hexadecanoyl)-sphingosine (C16-ceramide). This reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS), which introduces a trans double bond at the 4,5-position of the sphinganine backbone. rsc.orgelifesciences.org This desaturation step is crucial for the formation of most complex sphingolipids in mammals. elifesciences.org

Dihydroceramide desaturase is located in the endoplasmic reticulum and requires molecular oxygen and either NADH or NADPH as a cofactor. researchgate.net The introduction of the double bond alters the physical properties of the molecule, enhancing its conformational plasticity and its ability to associate with other lipids in cell membranes. elifesciences.org

Phosphorylation to N-(hexadecanoyl)-sphinganine-1-phosphate

N-(hexadecanoyl)-sphinganine can be phosphorylated at the 1-hydroxyl group to form N-(hexadecanoyl)-sphinganine-1-phosphate. uniprot.org This phosphorylation is a key step in regulating the levels of free sphinganine and its derivatives within the cell. molbiolcell.org

The phosphorylation of N-(hexadecanoyl)-sphinganine is catalyzed by ceramide kinase (CerK). uniprot.orguniprot.orggenecards.org CerK is an enzyme that specifically phosphorylates ceramides and dihydroceramides at the 1-hydroxyl position. uniprot.orggenecards.org It acts efficiently on natural ceramides with varying fatty acid chain lengths, including C16, as well as their dihydro-analogs. uniprot.orguniprot.org The reaction requires ATP as a phosphate (B84403) donor. uniprot.orggenecards.org

N-(hexadecanoyl)-sphinganine-1-phosphate itself is considered a bioactive metabolite. While the functions of sphinganine-1-phosphate are not as extensively studied as those of sphingosine-1-phosphate, it is known to be a highly bioactive compound that can influence various cellular processes. molbiolcell.orggenecards.org Alterations in the cellular levels of phosphorylated sphingoid bases can impact cell proliferation, apoptosis, and differentiation. molbiolcell.org

Formation of Complex Sphingolipids from N-(hexadecanoyl)-sphinganine

N-(hexadecanoyl)-sphinganine serves as a precursor for the synthesis of more complex sphingolipids. hmdb.canih.gov These complex lipids play critical roles in cell structure and signaling.

One of the major complex sphingolipids derived from N-(hexadecanoyl)-sphinganine is dihydro-sphingomyelin. The synthesis of sphingomyelin (B164518) from dihydroceramide involves the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to N-(hexadecanoyl)-sphinganine. uniprot.org This reaction results in the formation of N-(hexadecanoyl)-sphinganine-1-phosphocholine, also known as C16-dihydrosphingomyelin. ebi.ac.uk This process is catalyzed by sphingomyelin synthase. uniprot.org Subsequently, the dihydro-sphingomyelin can be desaturated to form sphingomyelin.

Glycosphingolipid Synthesis

N-(hexadecanoyl)-sphinganine, a dihydroceramide, serves as a crucial precursor in the synthesis of complex sphingolipids, including glycosphingolipids. lipidmaps.org However, it must first undergo a critical modification before it can enter the glycosphingolipid synthesis pathway. This entire process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. nih.govresearchgate.net

The initial and rate-limiting step for the entry of N-(hexadecanoyl)-sphinganine into this pathway is its conversion to N-(hexadecanoyl)-sphingosine (C16 ceramide). This reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1), which introduces a 4,5-trans double bond into the sphinganine backbone. researchgate.netnih.gov This desaturation step is essential, as the subsequent enzymes in the pathway specifically recognize ceramide, not dihydroceramide.

Once N-(hexadecanoyl)-sphingosine is formed, it is transported from the ER to the Golgi apparatus. nih.gov In the Golgi, the synthesis of glycosphingolipids begins with the addition of a sugar moiety to the ceramide backbone. The two primary initial pathways are:

Glucosylceramide (GlcCer) Synthesis : Catalyzed by glucosylceramide synthase (GCS), a glucose molecule from UDP-glucose is transferred to the ceramide. This reaction occurs on the cytosolic face of the Golgi. nih.govnih.gov GlcCer is the precursor for the majority of complex glycosphingolipids, including those in the ganglio-, lacto-, and neolacto-series. nih.gov

Galactosylceramide (GalCer) Synthesis : Catalyzed by galactosyltransferase, a galactose molecule is added to ceramide. This process primarily occurs within the lumen of the ER. nih.gov

From these initial monohexosylceramides, a variety of complex glycosphingolipids are generated through the sequential addition of more sugar units by specific glycosyltransferases. nih.gov The commitment to a particular series of glycosphingolipids is determined by the specific enzymes that act upon the growing glycan chain. For instance, the addition of N-acetylgalactosamine (GalNAc) to lactosylceramide (B164483) (formed from GlcCer) commits the molecule to the ganglio-series pathway. nih.gov

Table 1: Key Enzymes in Glycosphingolipid Synthesis from N-(hexadecanoyl)-sphinganine

EnzymeAbbreviationFunctionCellular Location
Dihydroceramide desaturase 1DEGS1Converts N-(hexadecanoyl)-sphinganine to N-(hexadecanoyl)-sphingosine by introducing a C4-C5 double bond. researchgate.netnih.govEndoplasmic Reticulum
Glucosylceramide synthaseGCSTransfers a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide. nih.govnih.govGolgi Apparatus
Galactosyltransferase-Transfers a galactose moiety to ceramide, forming galactosylceramide. nih.govEndoplasmic Reticulum
Various Glycosyltransferases-Sequentially add sugar units to extend the glycan chain, forming complex glycosphingolipids. nih.govGolgi Apparatus

Degradation and Turnover Mechanisms

The cellular levels of N-(hexadecanoyl)-sphinganine and other sphingolipids are tightly regulated through a balance of synthesis, degradation, and recycling (turnover). creative-proteomics.com Dysregulation of these pathways can impact crucial cellular processes like apoptosis, cell cycle arrest, and proliferation. nih.govmdpi.com

Degradation:

The primary catabolic pathway for N-(hexadecanoyl)-sphinganine involves its hydrolysis into constituent components. This process is initiated by a family of enzymes known as ceramidases. creative-proteomics.commdpi.com

Deacylation : Ceramidases catalyze the hydrolysis of the N-acyl bond in N-(hexadecanoyl)-sphinganine, releasing the fatty acid (hexadecanoic acid, or palmitic acid) and the sphingoid base, sphinganine (also known as dihydrosphingosine). nih.gov There are different types of ceramidases (acid, neutral, and alkaline), which are classified based on their optimal pH and are located in different cellular compartments, including lysosomes. nih.gov

Phosphorylation of Sphinganine : The resulting sphinganine can be phosphorylated at the C1-hydroxyl group by sphingosine (B13886) kinases (SphK) to produce sphinganine-1-phosphate (dS1P). jst.go.jpmdpi.com

Irreversible Cleavage : Sphinganine-1-phosphate is the substrate for sphingosine-1-phosphate lyase (S1P lyase), which irreversibly cleaves it into phosphoethanolamine and a C16 fatty aldehyde, hexadecanal. nih.govcambridge.org This final step represents the only known exit point from the sphingolipid metabolic cycle, permanently removing the sphingoid base backbone. nih.gov

Turnover (Salvage Pathway):

In addition to complete degradation, the components of N-(hexadecanoyl)-sphinganine can be recycled back into sphingolipid synthesis pathways. This is known as the salvage pathway and is considered an energetically favorable mechanism for maintaining sphingolipid pools. nih.govresearchgate.net

In this pathway, the sphinganine released by ceramidase activity is not degraded but is instead re-acylated by ceramide synthases (CerS). nih.govresearchgate.net Specifically, Ceramide Synthase 6 (CERS6), which shows high selectivity for palmitoyl-CoA (the activated form of hexadecanoic acid), can re-attach a C16 fatty acid to the sphinganine backbone, thereby regenerating N-(hexadecanoyl)-sphinganine. uniprot.orguniprot.org This recycled molecule can then re-enter the metabolic pathways, either to be converted to ceramide for complex sphingolipid synthesis or to perform its own biological functions.

Table 2: Key Enzymes in the Degradation of N-(hexadecanoyl)-sphinganine

EnzymeAbbreviationFunctionProducts
Ceramidase-Hydrolyzes the N-acyl bond to separate the fatty acid from the sphingoid base. nih.govSphinganine and Hexadecanoic acid
Sphingosine KinaseSphKPhosphorylates sphinganine at the C1 position. jst.go.jpmdpi.comSphinganine-1-phosphate (dS1P)
Sphingosine-1-phosphate LyaseS1P LyaseIrreversibly cleaves sphinganine-1-phosphate. nih.govcambridge.orgPhosphoethanolamine and Hexadecanal

Cellular and Molecular Functions of N Hexadecanoyl Sphinganine

Role as an Intermediate in Sphingolipid Metabolism

N-(hexadecanoyl)-sphinganine is a pivotal intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (B43673) (also called dihydrosphingosine). nih.govbiorxiv.org The subsequent acylation of sphinganine with a palmitoyl (B13399708) group (a C16 fatty acid) is catalyzed by ceramide synthases (CerS) to produce N-(hexadecanoyl)-sphinganine. biorxiv.orgnih.gov Specifically, CerS5 and CerS6 are the primary enzymes responsible for the synthesis of dihydroceramides with short acyl chains, such as the C16 variant. biorxiv.org

This dihydroceramide (B1258172) is the direct precursor to N-(hexadecanoyl)-sphingosine (C16 ceramide). The final step in this conversion is the introduction of a 4,5-trans-double bond into the sphingoid base of N-(hexadecanoyl)-sphinganine, a reaction catalyzed by dihydroceramide desaturase (DEGS). nih.govresearchgate.net The production of ceramide from this intermediate is a critical control point in cellular signaling, as ceramide itself is a well-established bioactive lipid that regulates numerous cellular functions. nih.govresearchgate.net N-(hexadecanoyl)-sphinganine can also be further metabolized into more complex sphingolipids, such as dihydrosphingomyelin. nih.gov

The levels of N-(hexadecanoyl)-sphinganine and its conversion to ceramide are crucial for maintaining cellular homeostasis. Dysregulation of this metabolic step can lead to the accumulation of dihydroceramides, which has been associated with various cellular responses. researchgate.net For instance, in some cancer cells, treatment with resveratrol (B1683913) has been shown to inhibit dihydroceramide desaturase, leading to a significant increase in C16-dihydroceramide levels. nih.gov

Key Enzymes in N-(hexadecanoyl)-sphinganine Metabolism
EnzymeFunctionSubstrate(s)Product
Ceramide Synthase 5/6 (CerS5/6)Catalyzes the N-acylation of sphinganineSphinganine, Palmitoyl-CoAN-(hexadecanoyl)-sphinganine
Dihydroceramide Desaturase (DEGS)Introduces a double bond into the sphingoid baseN-(hexadecanoyl)-sphinganineN-(hexadecanoyl)-sphingosine (C16 Ceramide)

Membrane Integration and Structural Contributions

As an amphipathic molecule, N-(hexadecanoyl)-sphinganine integrates into cellular membranes, where it contributes to their biophysical properties. Sphingolipids, in general, are essential components of eukaryotic membranes, influencing their structure and function. nih.govnih.gov The presence of sphingolipids like N-(hexadecanoyl)-sphinganine can increase the order and rigidity of membranes, leading to tighter packing of lipids. uni.lu

While its downstream product, C16-ceramide, is well-known for its ability to form stable channels in membranes, particularly the mitochondrial outer membrane, N-(hexadecanoyl)-sphinganine (referred to as C18-dihydroceramide in one study) has been shown to have significantly reduced channel-forming activity. uni.lunih.gov This suggests that the 4,5-trans-double bond, which is absent in dihydroceramides, is critical for this specific function. uni.lunih.gov

The acyl chain length of sphingolipids is a key determinant of their effect on membrane properties. The C16 acyl chain of N-(hexadecanoyl)-sphinganine allows it to influence the lateral organization of the membrane. Accumulation of dihydroceramides, including the C16 species, can alter the structure of membranes, such as those of the endoplasmic reticulum, by promoting tighter lipid packing and increasing membrane thickness. nih.gov This alteration in the biophysical environment of the membrane can, in turn, affect the function of membrane-associated proteins and signaling complexes.

Regulation of Cellular Processes

Recent studies have revealed that N-(hexadecanoyl)-sphinganine is not merely an inert precursor but is itself a bioactive molecule that can regulate various cellular processes. While for a long time dihydroceramides were considered inactive, they are now associated with the induction of cellular responses such as cell cycle arrest and programmed cell death. nih.govresearchgate.net

The role of N-(hexadecanoyl)-sphinganine and its metabolic product, C16-ceramide, in cell growth and proliferation is complex and can be cell-type specific. While some studies suggest that increased levels of C16-ceramide can promote proliferation in certain cancer cells, others have demonstrated an anti-proliferative effect. pnas.org Overexpression of Ceramide Synthase 6 (CerS6), which leads to elevated C16-ceramide levels, has been shown to reduce the proliferation of breast cancer cells. frontiersin.org This effect is associated with the inhibition of key signaling pathways that drive cell growth, such as the Akt/mTOR and ERK pathways. frontiersin.org

The accumulation of N-(hexadecanoyl)-sphinganine itself, due to the inhibition of dihydroceramide desaturase, can also impact cell proliferation. In some contexts, this accumulation leads to a delay in cell cycle progression, causing a transient arrest in the G0/G1 phase. researchgate.net This response is viewed as a survival strategy, allowing cells to cope with stress by temporarily halting proliferation. researchgate.net

Effects of C16 Sphingolipids on Cell Proliferation and Signaling
Cell TypeSphingolipid ManipulationObserved Effect on ProliferationAffected Signaling Pathway
MCF-7 Breast Cancer CellsCerS6 Overexpression (increased C16-ceramide)Reduced ProliferationDecreased phosphorylation of Akt, S6K, and ERK
HGC-27 Gastric Carcinoma CellsInhibition of DEGS-1 (increased this compound)Delayed Cell ProliferationTransient arrest in G0/G1 phase of the cell cycle

Sphingolipids, including ceramides (B1148491), are recognized as critical signaling factors in stem cell differentiation and the development of cell polarity. The balance between different sphingolipid species can guide the differentiation of stem cells into specific lineages. For example, the interplay between ceramide and its metabolite, sphingosine-1-phosphate (S1P), has been shown to be crucial for embryonic stem cell differentiation. While much of the research has focused on ceramide, the role of N-(hexadecanoyl)-sphinganine as its direct precursor suggests its importance in initiating these differentiation programs. The regulation of its conversion to ceramide is a key step in controlling the levels of these signaling lipids during developmental processes.

N-(hexadecanoyl)-sphinganine and its metabolic product, C16-ceramide, are significantly involved in the regulation of cell death pathways, including apoptosis and necrosis. The accumulation of C16-ceramide is a common feature in apoptosis induced by various stimuli, such as tumor necrosis factor-alpha (TNF-α). In hepatocytes, TNF-α-induced apoptosis is associated with an elevation of endogenous C16-ceramide.

While C16-ceramide is often considered a pro-apoptotic lipid, its precursor, N-(hexadecanoyl)-sphinganine, has also been implicated in cell death processes. researchgate.net The accumulation of dihydroceramides has been linked to the induction of programmed cell death in some cellular contexts. nih.govresearchgate.net However, the pro-apoptotic activity of dihydroceramides appears to be less potent than that of their unsaturated ceramide counterparts. uni.lu This difference in activity highlights the importance of the 4,5-trans-double bond in the sphingoid backbone for mediating the full apoptotic effects of ceramides. uni.lunih.gov

The mechanism by which C16-ceramide induces apoptosis can involve its ability to form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. nih.govuni.lu In contrast, N-(hexadecanoyl)-sphinganine shows greatly reduced channel-forming activity, suggesting it may influence cell death through different mechanisms or that its conversion to ceramide is necessary for this particular apoptotic pathway. uni.lunih.gov

Sphingolipids are key players in the regulation of intracellular trafficking and membrane dynamics. They are essential for the formation of membrane microdomains, often referred to as lipid rafts, which are platforms for protein sorting and signal transduction. nih.gov The acyl chain structure of sphingolipids can influence their sorting into different vesicular trafficking pathways. For instance, the saturation of the acyl chain can dictate whether a sphingolipid is targeted to the lysosome or to recycling and retrograde endosome pathways. nih.gov

While direct studies on the trafficking of N-(hexadecanoyl)-sphinganine are limited, its conversion to C16-ceramide is a critical step that occurs at the endoplasmic reticulum. nih.gov The subsequent transport of ceramide to the Golgi apparatus is a crucial step for its conversion into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. nih.gov This transport can occur through both vesicular and non-vesicular pathways, with ceramide transfer proteins (CERT) playing a key role in the latter. nih.gov

The incorporation of N-(hexadecanoyl)-sphinganine and other sphingolipids into membranes also affects their fluidity and dynamics. An increase in the concentration of saturated sphingolipids generally leads to a more ordered and less fluid membrane environment. uni.lu This alteration of membrane biophysics can influence processes such as endocytosis. For example, changes in the sphingolipid acyl chain composition have been shown to reduce the rate of clathrin-mediated endocytosis. uni.lu

Cell Polarity Development and Regulation

N-(hexadecanoyl)-sphinganine, a type of dihydroceramide, is intrinsically linked to the regulation of cell polarity, a fundamental process for cellular function and tissue organization. The establishment of cell polarity relies on the asymmetric distribution of cellular components, a process influenced by sphingolipid metabolism. frontiersin.org The synthesis of N-(hexadecanoyl)-sphinganine is a critical step in the turnover of its precursor, sphinganine. This reaction is catalyzed by the enzyme dihydroceramide synthase (also known as sphinganine N-acyltransferase), which attaches a hexadecanoyl (palmitoyl) chain to the sphinganine backbone. nih.govnih.gov

Regulatory FactorEffect on Sphinganine LevelConsequence for Cell PolarityCitation
Dihydroceramide Synthase InhibitionIncreaseImpeded Development nih.gov
Exogenous Sphinganine AdditionIncreaseInhibition nih.gov
Serine Palmitoyltransferase InhibitionDecreaseStimulated Development nih.gov

Interplay with Other Lipid Signaling Pathways

N-(hexadecanoyl)-sphinganine is a central intermediate in the complex network of sphingolipid metabolism, and its levels and metabolism significantly influence other lipid signaling pathways. nih.govnih.gov

Relationship with Sphingosine-1-phosphate (S1P)

The interplay between N-(hexadecanoyl)-sphinganine and Sphingosine-1-phosphate (S1P) is primarily metabolic. N-(hexadecanoyl)-sphinganine is a dihydroceramide, which can be desaturated to form C16-ceramide. nih.gov This ceramide can then be hydrolyzed by ceramidases to yield sphingosine (B13886), the direct precursor for the potent signaling molecule S1P, which is generated through phosphorylation by sphingosine kinases. nih.govnih.gov S1P is a critical signaling lipid involved in a myriad of cellular processes, including cell growth, survival, and lymphocyte trafficking. nih.govnih.govresearchgate.net

Furthermore, the precursor of N-(hexadecanoyl)-sphinganine, sphinganine, can be directly phosphorylated to create sphinganine-1-phosphate (DHS1P). nih.gov Both S1P and DHS1P are bioactive molecules, although they can have different, sometimes opposing, effects on cellular functions like T-cell proliferation. nih.govresearchgate.net Therefore, the synthesis and metabolism of N-(hexadecanoyl)-sphinganine are positioned at a metabolic crossroads that can influence the balance between various bioactive sphingolipids, including the well-studied S1P.

Interactions with Phospholipase A2

The metabolic products derived from N-(hexadecanoyl)-sphinganine can modulate the activity of Phospholipase A2 (PLA2), an enzyme crucial for releasing arachidonic acid from glycerophospholipids to produce inflammatory mediators. nih.gov N-(hexadecanoyl)-sphinganine is a direct precursor to C16-ceramide, which can then be converted into other sphingolipids like sphingomyelin. nih.gov

Research indicates a complex regulatory relationship between sphingolipids and PLA2. While some studies show that ceramide can activate PLA2, others demonstrate that sphingomyelin (SM) can inhibit the activity of cytosolic phospholipase A2α (cPLA2α). nih.govnih.gov Sphingomyelin, being structurally similar to phosphatidylcholine (a major substrate for PLA2), may act as a competitive inhibitor, disturbing the binding of cPLA2α to its glycerophospholipid substrates. nih.gov Consequently, the metabolic flux from N-(hexadecanoyl)-sphinganine towards ceramide and subsequently sphingomyelin can play a role in regulating the PLA2-dependent release of arachidonic acid, thereby influencing inflammatory signaling cascades. nih.govnih.gov

SphingolipidEffect on Phospholipase A2 (PLA2)Citation
SphingomyelinInhibition nih.govnih.gov
CeramideActivation nih.gov

Immunomodulatory Activities

Metabolites of the sphingolipid pathway, including those directly related to N-(hexadecanoyl)-sphinganine, exhibit significant immunomodulatory activities, particularly concerning T lymphocyte function. nih.gov

Down-regulation of T lymphocyte Activation

Sphingolipid metabolites are recognized as important second messengers that control key stages of lymphocyte development, differentiation, and activation. nih.gov Several sphingolipids, including sphingosine and S1P, have been shown to inhibit T-cell proliferation upon stimulation. researchgate.net The pathway originating from N-(hexadecanoyl)-sphinganine contributes to the pool of these bioactive lipids. For instance, sphinganine-1-phosphate (DHS1P), which is derived from the same precursor as N-(hexadecanoyl)-sphinganine, has been found to inhibit T-cell proliferation, potentially contributing to the suppression of tumor growth. researchgate.net This suggests that the metabolic status of the sphingolipid pathway, in which N-(hexadecanoyl)-sphinganine is a key intermediate, can directly impact the activation state of T lymphocytes.

Effects on CD4+ and CD8+ T Cell Mitogenesis

The influence of sphingolipid metabolism extends to specific T cell subsets, including CD4+ and CD8+ T cells. nih.govnih.gov While much research has focused on downstream metabolites like S1P, the precursors play a foundational role. S1P is known to inhibit T-cell proliferation induced by mitogenic stimuli. researchgate.net The balance between ceramide, which can promote apoptosis, and S1P, which is generally pro-survival, is critical for T cell fate. nih.gov The synthesis of N-(hexadecanoyl)-sphinganine is an early step in the de novo pathway that generates these signaling molecules. nih.gov Therefore, the rate of its synthesis and subsequent conversion can influence the intracellular concentrations of these critical regulators, thereby affecting the mitogenic responses of both CD4+ helper T cells and CD8+ cytotoxic T cells. researchgate.netjci.org

Impact on Interleukin-2 (IL-2) Secretion

N-(hexadecanoyl)-sphinganine, a C16 dihydroceramide, is a member of the sphingolipid family, which plays a significant role in the regulation of T-cell function and immune responses. Research into the effects of ceramides, the broader class of molecules to which N-(hexadecanoyl)-sphinganine belongs, has revealed a notable impact on the secretion of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and the orchestration of the adaptive immune response.

Studies have demonstrated that ceramides can exert an inhibitory effect on the production of IL-2 in T-cells. researchgate.net This inhibition is linked to the disruption of key signaling pathways necessary for IL-2 gene transcription. Specifically, ceramide has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor for IL-2 expression, by interfering with the activity of Protein Kinase C (PKC). researchgate.net This inhibitory action has been observed in both Jurkat T leukemia cells and primary T-cells. researchgate.net

The accumulation of ceramides within T-cells can lead to diminished cytokine production, including that of IL-2, which in turn results in reduced stimulation and proliferation of CD4+ T-cells. nih.gov The specific length of the fatty acid chain of the ceramide molecule can influence its biological activity. nih.gov N-(hexadecanoyl)-sphinganine, with its C16 acyl chain, is a prevalent ceramide species in mammalian cells. While direct studies on N-(hexadecanoyl)-sphinganine's effect on IL-2 are not extensively detailed, the known functions of C16-ceramide and other ceramides in T-cell signaling pathways suggest a potential regulatory role in IL-2 secretion. nih.govfrontiersin.org

The regulation of cytokine production, including IL-2, is a complex process involving the balance of various signaling molecules. In regulatory T-cells (Tregs), for instance, the accumulation of ceramide is involved in modulating the mTORC1/AKT pathway, which plays a role in cytokine production, including IL-2 and IL-17. nih.gov

The table below summarizes the observed effects of ceramides on IL-2 secretion based on available research findings.

Cell Type Ceramide Treatment Observed Effect on IL-2 Secretion Underlying Mechanism
Jurkat T leukemia cellsExogenous ceramideInhibitionPrevents Protein Kinase C (PKC)-dependent NF-κB activation. researchgate.net
Primary T-cellsExogenous ceramideInhibitionPrevents Protein Kinase C (PKC)-dependent NF-κB activation. researchgate.net
CD4+ T-cellsCeramide accumulationDiminished productionDisruption of Major Histocompatibility Complex (MHC) class II-mediated antigen presentation. nih.gov

N Hexadecanoyl Sphinganine in Disease Pathogenesis and Therapeutics

Implications in Human Diseases Associated with Sphingolipid Metabolism Impairments

Disturbances in the intricate pathways of sphingolipid metabolism, where N-(hexadecanoyl)-sphinganine (also known as C16-dihydroceramide) plays a central role, are linked to a variety of common human diseases. hmdb.cafoodb.ca These include neurodegenerative disorders like Alzheimer's disease, various forms of cancer, metabolic conditions such as diabetes and obesity, and inflammatory diseases. hmdb.cafoodb.ca The synthesis and breakdown of sphingolipids involve numerous enzymes and intermediate metabolites. hmdb.cafoodb.ca Simple sphingolipids, including sphingoid bases and ceramides (B1148491) like N-(hexadecanoyl)-sphinganine, are early products in these pathways. hmdb.cafoodb.ca

Neurodegenerative Diseases

Alterations in sphingolipid metabolism are a common feature in a wide array of neurodegenerative diseases. tmc.edu This includes conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). tmc.eduunimi.it Evidence points to changes in the levels of sphingolipids and the activity of related enzymes in patients and disease models. tmc.edu

Sphingolipids are crucial to the development and progression of Alzheimer's disease (AD). nih.govmdpi.com In AD, the accumulation of amyloid-beta (Aβ) peptides stimulates the breakdown of sphingomyelin (B164518), leading to increased levels of ceramides. nih.gov Elevated levels of specific ceramide species have been detected in the central nervous system of AD patients. nih.gov Studies have shown that an imbalance in plasma sphingomyelin and ceramide levels contributes to AD progression through the formation of Aβ and subsequent neurodegeneration. mdpi.com Furthermore, a Mendelian randomization study has linked an increased ratio of N-palmitoyl-sphingosine to N-palmitoyl-sphinganine with a higher risk of both insomnia and AD. frontiersin.orgfrontiersin.org While these specific sphingolipids have limited ability to cross the blood-brain barrier, their levels in the peripheral system may reflect pathological changes occurring in the brain. frontiersin.org

Table 1: Research Findings on N-(hexadecanoyl)-sphinganine and Alzheimer's Disease

Research AreaFindingImplication
Biomarker Study An increased ratio of N-palmitoyl-sphingosine to N-palmitoyl-sphinganine is associated with a higher risk of Alzheimer's Disease. frontiersin.orgfrontiersin.orgThis ratio could serve as a potential biomarker for identifying individuals at higher risk for developing AD.
Pathophysiology Imbalances in sphingolipid metabolism, including elevated ceramides, contribute to amyloid-beta formation and neurodegeneration. mdpi.comTargeting sphingolipid pathways may offer therapeutic avenues for AD.
Cellular Mechanisms Aβ accumulation stimulates sphingomyelin hydrolysis, increasing ceramide levels in AD. nih.govThis highlights a direct link between a key pathological feature of AD and altered sphingolipid metabolism.

The accumulation of sphingoid bases, such as sphinganine (B43673) and sphingosine (B13886), is known to be cytotoxic and can lead to cell dysfunction or death. pnas.org In the context of neurodegenerative diseases, this accumulation is a significant factor. frontiersin.org For instance, mutations in the GARP protein complex, which lead to a murine model of motor neuron disease, result in the buildup of sphinganine and sphingosine in cells and tissues. pnas.org This accumulation is believed to contribute to the neurodegeneration observed in these models. pnas.org The pro-apoptotic properties of sphingoid bases like sphinganine and sphingosine are well-documented; they can interact with DNA and affect the activity of enzymes involved in replication and transcription. frontiersin.org The balance between pro-apoptotic sphingolipids like ceramides and anti-apoptotic molecules like sphingosine-1-phosphate (S1P) is crucial for neuronal cell fate. unimi.it An increase in ceramide levels coupled with a reduction in S1P promotes apoptosis. unimi.it

Cancer Biology and Therapeutic Potential

Sphingolipids are key regulators of various aspects of cancer biology, including cell growth, proliferation, apoptosis, and resistance to therapy. nih.govoatext.com Ceramide, the central molecule in sphingolipid metabolism, generally exerts anti-proliferative effects, such as inducing apoptosis and inhibiting cell growth. nih.gov In contrast, sphingosine-1-phosphate (S1P) often promotes cancer cell survival and growth. nih.gov This balance, often termed the "sphingolipid rheostat," is critical in determining the fate of cancer cells. nih.gov

N-(hexadecanoyl)-sphinganine, as a precursor to ceramide, plays a role in these processes. The de novo synthesis of ceramide begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. mdpi.comfrontiersin.org Sphinganine is subsequently acylated by ceramide synthases (CerS) to form dihydroceramides, including N-(hexadecanoyl)-sphinganine. mdpi.comresearchgate.net This is then desaturated to form ceramide. researchgate.net

Research has shown that targeting sphingolipid metabolism can be a viable strategy for cancer therapy. researchgate.net For example, some cancer cells exhibit resistance to chemotherapy by altering ceramide metabolism. oatext.com The modulation of sphingolipid levels, for instance by inhibiting enzymes that break down ceramide or by delivering ceramide directly to tumors, has shown anti-tumor activity in preclinical studies. researchgate.net

Metabolic Disorders, Including Diabetes and Obesity

Impairments in sphingolipid metabolism are strongly associated with metabolic disorders like diabetes and obesity. hmdb.caoup.com An excess of fatty acids, a common feature of obesity, provides the building blocks for the de novo synthesis of sphingolipids, including N-(hexadecanoyl)-sphinganine. nih.gov This leads to an accumulation of ceramides and other sphingolipids in various tissues. oup.com

In the context of diabetes, elevated levels of ceramides are linked to insulin (B600854) resistance and pancreatic β-cell apoptosis. nih.govtandfonline.com Studies in both humans and animal models have shown a correlation between plasma sphingolipid levels and diagnostic markers for diabetes and metabolic syndrome. nih.gov For instance, plasma concentrations of sphingosine and sphinganine have been found to be significantly higher in patients with type 2 diabetes compared to healthy individuals. mdpi.com

Table 2: N-(hexadecanoyl)-sphinganine in Metabolic Disorders

DisorderKey FindingReference
Obesity Expression of enzymes for ceramide generation is elevated in obese adipose tissues. diabetesjournals.org diabetesjournals.org
Plasma levels of sphingomyelin, ceramide, sphingosine, and S1P are increased in obese mice. diabetesjournals.org diabetesjournals.org
Type 2 Diabetes Plasma concentrations of sphingosine and sphinganine are significantly elevated in patients. mdpi.com mdpi.com
Ceramide accumulation contributes to insulin resistance and β-cell apoptosis. nih.govtandfonline.com nih.govtandfonline.com

Inflammatory Responses and Disorders

Bioactive sphingolipid metabolites, including ceramide and its precursors, are important signaling molecules that regulate various cellular processes central to immunity and inflammation. nih.gov N-(hexadecanoyl)-sphinganine, as a dihydroceramide (B1258172), is a key intermediate in the synthesis of ceramides that can mediate inflammatory signaling. nih.gov The de novo synthesis pathway, which produces N-(hexadecanoyl)-sphinganine, begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. nih.govmdpi.com

Ceramide phosphates, which are metabolites of ceramides, are known mediators of the inflammatory response. hmdb.ca The levels of sphingolipids are tightly controlled by a balance between their synthesis and degradation. nih.gov Dysregulation of this balance has been implicated in chronic inflammatory disorders. nih.gov For example, long-chain ceramides are generally considered to initiate a pro-inflammatory response. frontiersin.org

The enzymes involved in sphingolipid metabolism, such as ceramide synthases, play a crucial role in generating the diversity of ceramide species that can have distinct biological functions, including in the inflammatory response. uniprot.orguniprot.org

Cardiovascular and Respiratory System Diseases

Alterations in sphingolipid metabolism are increasingly implicated in the pathogenesis of cardiovascular and respiratory diseases. hmdb.cafrontiersin.orgfrontiersin.org N-(hexadecanoyl)-sphinganine, as a key dihydroceramide, is central to the synthesis of ceramides, which have been identified as significant players in these conditions. nih.govbiomolther.org

In the cardiovascular system, an accumulation of specific ceramides is associated with the development of atherosclerosis, myocardial infarction, and heart failure. nih.govbiomolther.org Atherosclerotic plaques have been found to contain high concentrations of sphingolipids, particularly sphingomyelin and ceramides. biomolther.org Elevated plasma ceramide levels are linked to lipotoxicity in cardiomyocytes, which can impair heart function and lead to apoptosis, a key process in the progression of heart failure. frontiersin.orgnih.gov

In respiratory diseases, particularly asthma, sphingolipid metabolism is also dysregulated. atsjournals.orgrsc.org Lower concentrations of certain ceramides and sphingomyelins in early life have been associated with an increased risk of developing asthma. nih.gov Conversely, other studies have shown that levels of C16:0 ceramide (N-(hexadecanoyl)-sphingosine), the direct desaturated product of N-(hexadecanoyl)-sphinganine, are increased in the lungs of patients with cystic fibrosis and in uncontrolled asthma. mdpi.comlipidmaps.org In mouse models of allergic asthma, preventing the increase in lung ceramide levels mitigated key features of the disease, such as inflammation and airway hyperresponsiveness. mdpi.com Specifically, N-palmitoyl-sphinganine (d18:0/16:0) has been identified in studies of childhood asthma, where lower levels of sphingolipids, in general, were associated with an increased risk of developing the disease. nih.gov

Table 1: Research Findings on Sphingolipids in Cardiovascular and Respiratory Diseases
DiseaseKey Findings Related to N-(hexadecanoyl)-sphinganine and its MetabolitesReference
AtherosclerosisAtherosclerotic lesions contain high concentrations of sphingomyelin and ceramides. Inhibition of de novo ceramide biosynthesis (which involves N-(hexadecanoyl)-sphinganine) reduces atherosclerosis development. biomolther.org
Heart FailureAccumulation of ceramides in cardiomyocytes contributes to impaired function and apoptosis. Increased activity of enzymes in the de novo sphingolipid synthesis pathway is noted in heart failure. frontiersin.orgnih.gov
Acute Coronary SyndromePlasma levels of C16 ceramide are increased, and an elevated ratio of C16 to C24:0 ceramide is associated with major adverse cardiac events. lipidmaps.org
AsthmaLower concentrations of ceramides and sphingomyelins, including N-palmitoyl-sphinganine (d18:0/16:0), at 6 months of age were associated with an increased risk of developing asthma by age 3. nih.gov
AsthmaIn a house dust mite model, airway hyperresponsiveness was associated with increased lung ceramides. atsjournals.org
Cystic FibrosisCeramide (C16) accumulates in the lungs of patients with cystic fibrosis. lipidmaps.org

Sjögren-Larsson Syndrome and Related Disorders

Sjögren-Larsson Syndrome (SLS) is a rare autosomal recessive neurocutaneous disorder providing a clear example of how defects in lipid metabolism lead to severe pathology. mdpi.comorpha.net The syndrome is characterized by congenital ichthyosis (thick, scaly skin), intellectual disability, and spasticity. orpha.net The underlying cause of SLS is a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH), which is encoded by the ALDH3A2 gene. nih.govnih.gov

FALDH plays a critical role in the degradation pathway of sphingosine-1-phosphate (S1P). nih.govlifesciencedb.jp S1P is broken down by S1P lyase into phosphoethanolamine and a long-chain aldehyde, specifically hexadecenal. nih.gov FALDH is responsible for oxidizing this hexadecenal to hexadecenoic acid. nih.govlifesciencedb.jp In SLS patients, the deficient FALDH activity leads to a blockage in this pathway, causing the accumulation of metabolic precursors. mdpi.comlifesciencedb.jp

Untargeted metabolomic analysis of plasma from SLS patients has revealed significant disruptions in sphingolipid metabolism. mdpi.com Notably, there is a striking accumulation of sphinganine (dihydrosphingosine), the direct precursor of N-(hexadecanoyl)-sphinganine, and sphingosine. mdpi.com The accumulation of these precursors is a direct consequence of the metabolic block downstream. It is hypothesized that the buildup of hexadecenal and other lipid aldehydes contributes significantly to the pathogenesis of SLS. nih.govlifesciencedb.jp The abnormal sphingolipid profile is expected to have profound effects on skin barrier function, contributing to the characteristic ichthyosis seen in the syndrome. mdpi.com

Table 2: Altered Metabolites in Sjögren-Larsson Syndrome (SLS)
MetaboliteChange in SLS Patients vs. ControlsMetabolic RoleReference
Sphinganine (Dihydrosphingosine)4.77-fold increasePrecursor for dihydroceramides (e.g., N-(hexadecanoyl)-sphinganine) in the de novo synthesis pathway. mdpi.com
SphingosineSignificant accumulationCatabolic product of ceramide degradation and precursor to S1P. mdpi.com
HexadecenalAccumulation (proposed)Product of S1P lyase action; substrate for the deficient FALDH enzyme. nih.govlifesciencedb.jp
Phosphoethanolamine (P-Eth)3.00-fold increaseA product of S1P lyase action. mdpi.com

N-(hexadecanoyl)-sphinganine as a Potential Biomarker

Given the central role of N-(hexadecanoyl)-sphinganine in a metabolic pathway linked to several pathologies, its potential as a biomarker, either directly or as part of a lipid panel, is an area of active investigation. frontiersin.orgbiomolther.org The measurement of specific sphingolipids in plasma or other tissues can reflect underlying metabolic dysregulation that precedes or accompanies disease.

In cardiovascular disease, specific ceramide species have emerged as promising biomarkers for predicting risk. biomolther.org For example, an increased plasma ratio of C16 ceramide to C24:0 ceramide has been associated with a higher risk of major adverse cardiac events. lipidmaps.org Since N-(hexadecanoyl)-sphinganine is the direct precursor to C16 dihydroceramide, which is then desaturated to C16 ceramide, its levels are intrinsically linked to this predictive marker. Plasma levels of dihydroceramides have also been identified as discriminatory risk-associated lipids for unstable coronary artery disease. nih.gov

In the context of respiratory diseases, sphingolipid profiles may help to identify different disease endotypes or predict disease development. atsjournals.org Studies in childhood asthma have found that lower plasma concentrations of specific ceramides and sphingomyelins during infancy are associated with a higher risk of developing asthma later on. nih.gov This suggests that monitoring the output of the de novo synthesis pathway, which includes N-(hexadecanoyl)-sphinganine, could have diagnostic or prognostic value. nih.govjci.org Conversely, in established or uncontrolled asthma, higher levels of certain ceramides are noted, indicating that sphingolipid profiles may also serve as biomarkers for specific inflammatory phenotypes of the disease. mdpi.comatsjournals.org

Therapeutic Targeting of N-(hexadecanoyl)-sphinganine Metabolism

Targeting the metabolic pathways that produce or consume N-(hexadecanoyl)-sphinganine and related bioactive lipids represents a promising therapeutic strategy for a range of diseases.

Modulating Ceramide Synthase Activity

Ceramide synthases (CerS) are a family of six enzymes that catalyze the N-acylation of sphinganine to form dihydroceramides, the direct precursors to ceramides. mdpi.comnih.gov Each CerS enzyme has a preference for fatty acyl-CoAs of specific chain lengths. The synthesis of N-(hexadecanoyl)-sphinganine (a C16 dihydroceramide) is therefore dependent on CerS activity. Modulating these enzymes offers a direct way to alter the levels of specific dihydroceramides and their subsequent ceramide products.

Inhibition of ceramide synthesis has been proposed as a therapeutic approach for conditions where ceramide accumulation is pathogenic, such as in certain cardiovascular diseases and asthma models. biomolther.orgatsjournals.org For instance, in mouse models of allergic asthma, drugs that reduce ceramide levels have been shown to mitigate airway inflammation and mucus production. mdpi.com Furthermore, genetic deletion of CerS2, which synthesizes very long-chain ceramides, protected mice from ovalbumin-induced asthma, highlighting the specificity and importance of different ceramide species in disease pathogenesis. mdpi.com By targeting the specific CerS enzymes responsible for producing pro-inflammatory or pathogenic ceramides, it may be possible to rebalance (B12800153) sphingolipid metabolism and ameliorate disease symptoms.

Targeting Sphingosine-1-phosphate Lyase (S1PL)

Sphingosine-1-phosphate lyase (S1PL) is a key enzyme in the only irreversible degradation pathway for all sphingolipids. nih.gov It cleaves S1P, thereby controlling the exit of metabolites from the sphingolipid pool. As seen in Sjögren-Larsson Syndrome, a metabolic block downstream of S1PL leads to the accumulation of upstream precursors like sphinganine and sphingosine. mdpi.comnih.gov

Targeting S1PL could have therapeutic implications. Inhibition of S1PL would lead to an increase in S1P levels, which can be beneficial in some contexts, but would also cause the accumulation of other sphingolipids, including ceramides. Conversely, enhancing its activity could reduce levels of potentially harmful sphingolipids. The genetic deficiency of S1P lyase itself results in a multisystem inflammatory disease that includes ichthyosis, mirroring some features of SLS and underscoring the importance of this enzyme in maintaining sphingolipid homeostasis. mdpi.com Therefore, modulating S1PL activity is a potential therapeutic strategy for diseases characterized by sphingolipid imbalance, although the systemic effects would need to be carefully considered. nih.gov

Research Methodologies and Analytical Approaches for N Hexadecanoyl Sphinganine

Extraction and Sample Preparation from Biological Matrices

The extraction and preparation of N-(hexadecanoyl)-sphinganine from complex biological matrices is a critical first step that significantly influences the accuracy and reliability of subsequent analyses. The primary goal is to efficiently isolate the lipid fraction containing the target analyte while minimizing contamination and degradation.

A widely used method for the extraction of sphingolipids, including ceramides (B1148491) like N-(hexadecanoyl)-sphinganine, is based on the lipid extraction procedure developed by Bligh and Dyer. nih.gov This technique utilizes a chloroform (B151607) and methanol (B129727) mixture to partition lipids from the aqueous components of the biological sample. nih.gov The protocol often involves the addition of an internal standard, such as a non-physiological odd-chain ceramide (e.g., C17-ceramide), at the beginning of the extraction process to account for sample loss during preparation and to aid in quantification. nih.govmetabolomicsworkbench.org

The general workflow for extraction typically involves:

Homogenization of the sample in a solvent mixture, commonly chloroform/methanol. nih.govjst.go.jp

Phase separation, often induced by the addition of chloroform and water, to separate the lipid-containing organic phase from the aqueous phase. nih.gov

Collection of the lower organic phase, which contains the lipids. nih.govmdpi.com

Drying of the lipid extract, for example, under a stream of nitrogen or under vacuum, to remove the organic solvents. mdpi.com

Reconstitution of the dried lipid residue in a solvent compatible with the subsequent analytical technique, such as a mixture of isopropanol (B130326) and methanol. mdpi.com

To ensure the quality of the analysis, samples are typically stored at very low temperatures, such as -80°C, both before and after extraction, to prevent degradation. mdpi.comlipidmaps.org It is also crucial to use appropriate labware, like borosilicate glass tubes with Teflon-lined caps, as sphingolipids can adhere to certain types of glass, leading to variable results. lipidmaps.org

Considerations for Different Biological Samples (e.g., plasma, urine, cells, tissues)

The specific protocol for extraction and sample preparation needs to be adapted to the type of biological sample being analyzed.

Plasma/Serum: For plasma or serum samples, a common approach involves diluting the sample and then proceeding with a solvent extraction, such as the Bligh and Dyer method. nih.govmdpi.com To improve the purity of the ceramide fraction, an additional step of solid-phase extraction (SPE) using a silica (B1680970) gel column may be employed to isolate total sphingolipids before analysis. nih.gov It is important to avoid hemolysis, as it can affect the results. assaygenie.com

Urine: Urine samples are typically centrifuged to remove any sediment before extraction. assaygenie.com Due to the generally lower concentration of lipids in urine, a larger starting volume may be necessary, and lyophilization (freeze-drying) can be used to concentrate the sample before solvent extraction. lipidmaps.org

Cells: For cultured cells, the process begins with harvesting and washing the cells, often with phosphate-buffered saline (PBS), to remove any residual culture medium. creative-proteomics.com The cells are then typically lysed, which can be achieved through methods like sonication or freeze-thaw cycles, to release the intracellular contents. jst.go.jpassaygenie.com The total protein content of the cell lysate is often measured to normalize the quantification of N-(hexadecanoyl)-sphinganine to the amount of cellular material. jst.go.jpassaygenie.com

Tissues: Tissue samples are first homogenized to break down the complex structure and release the cellular components. lipidmaps.orgassaygenie.com This is typically done in a buffer solution, and the resulting homogenate is then subjected to lipid extraction. lipidmaps.org The wet weight of the tissue is often used for normalization. lipidmaps.org For some tissues, specific homogenization techniques and the use of protease inhibitors may be necessary to prevent enzymatic degradation of the target analyte. assaygenie.com

The following table summarizes key sample preparation considerations for different biological matrices.

Biological SampleKey Preparation StepsNormalization Factor
Plasma/Serum Centrifugation, Solvent Extraction, Optional SPESample Volume
Urine Centrifugation, Potential LyophilizationSample Volume
Cells Washing, Lysis (Sonication/Freeze-thaw)Protein Content, Cell Count
Tissues Homogenization, Solvent ExtractionWet Weight, Protein Content

Quantification and Identification Techniques

Following extraction, a variety of analytical techniques can be employed for the quantification and identification of N-(hexadecanoyl)-sphinganine. The choice of method depends on the required sensitivity, specificity, and the scope of the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids, including N-(hexadecanoyl)-sphinganine. nih.govmdpi.comnih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The LC system separates the different lipid species in the sample, which are then ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, generating characteristic product ions that provide structural information and enhance the specificity of detection. lipidmaps.orgnih.gov

The quantification of N-(hexadecanoyl)-sphinganine is typically achieved using the multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition for the analyte and its corresponding internal standard. nih.gov This approach provides excellent sensitivity and selectivity, with limits of detection often in the picogram to femtomolar range. nih.govresearchmap.jp

Reversed-Phase HPLC for N-acyl Chain Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used separation technique in LC-MS/MS analysis of ceramides. nih.govlipidmaps.orglibretexts.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. libretexts.org This setup allows for the separation of different ceramide species based on the length and degree of unsaturation of their N-acyl chains. nih.gov More hydrophobic ceramides with longer, more saturated acyl chains are retained longer on the column. libretexts.org This separation is crucial for distinguishing N-(hexadecanoyl)-sphinganine from other ceramide species that may have the same sphingoid base but different fatty acid chains. scispace.com

Normal-Phase HPLC for Head Group Separation

Normal-phase high-performance liquid chromatography (NP-HPLC) offers an alternative separation strategy. In NP-HPLC, the stationary phase is polar (e.g., silica or amino-propyl), and the mobile phase is nonpolar. lipidmaps.orglibretexts.org This technique separates sphingolipids based on the polarity of their head groups. nih.govnih.gov While individual ceramide species with different acyl chains tend to co-elute in NP-HPLC, it is very effective at separating different classes of sphingolipids, such as ceramides, glucosylceramides, and sphingomyelins. nih.govavantiresearch.com This can be advantageous when the goal is to analyze multiple sphingolipid classes in a single run. lipidmaps.org

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)

Atmospheric pressure chemical ionization (APCI) is an ionization technique that can be coupled with LC for the analysis of ceramides. nih.govresearchgate.net APCI is particularly suitable for the analysis of less polar to non-polar compounds. nih.gov In the context of ceramide analysis, APCI-MS has been shown to be a sensitive method that provides significant structural information with minimal sample preparation. nih.gov It can be used in conjunction with reversed-phase HPLC to identify and quantify specific ceramide species, including N-(hexadecanoyl)-sphingosine, in biological samples. nih.govresearchgate.net APCI tends to produce more fragment ions compared to electrospray ionization (ESI), which can be beneficial for structural elucidation. nih.gov

Isotope-Dilution HPLC-Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry

A powerful technique for the precise quantification of N-(hexadecanoyl)-sphinganine is isotope-dilution high-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) and quadrupole/time-of-flight (Q-TOF) mass spectrometry. researchgate.netugent.bepolyu.edu.hkharvard.edu This method involves the use of a stable isotope-labeled internal standard, such as C16 dihydro ceramide-d9, which is chemically identical to the analyte but has a different mass due to the incorporation of deuterium (B1214612) atoms. caymanchem.com

The sample, containing the unlabeled N-(hexadecanoyl)-sphinganine, is spiked with a known amount of the deuterated standard. caymanchem.com The mixture then undergoes extraction and separation via HPLC. The HPLC system separates the lipids based on their physicochemical properties before they enter the mass spectrometer. researchgate.net

Electrospray ionization gently ionizes the molecules, allowing them to be transferred into the gas phase for mass analysis. The Q-TOF mass spectrometer provides high mass accuracy and resolution, enabling the clear distinction between the analyte and its isotope-labeled internal standard based on their mass-to-charge ratio. polyu.edu.hk By comparing the signal intensity of the endogenous N-(hexadecanoyl)-sphinganine to that of the known amount of the added internal standard, a precise and accurate quantification can be achieved. researchgate.net This isotope-dilution approach corrects for any sample loss during preparation and variations in ionization efficiency, ensuring reliable results. chromatographyonline.com

Deuterium-Labeled Precursor Tracing

To study the biosynthesis of N-(hexadecanoyl)-sphinganine, researchers employ deuterium-labeled precursor tracing. bucek-lab.org This technique involves introducing stable isotope-labeled precursors of the sphingolipid biosynthetic pathway, such as deuterated L-serine or deuterated palmitic acid, into a biological system. frontiersin.orglipidmaps.org

The cells or organisms then utilize these labeled precursors in the de novo synthesis of sphingolipids. As the labeled precursors are incorporated, the resulting N-(hexadecanoyl)-sphinganine and other downstream metabolites will contain deuterium atoms, making them heavier than their unlabeled counterparts.

Following a specific incubation period, lipids are extracted and analyzed by mass spectrometry. The detection of deuterium-labeled N-(hexadecanoyl)-sphinganine confirms its de novo synthesis and allows researchers to trace the metabolic flux through the pathway. This approach has been instrumental in elucidating the biosynthetic routes of sphingolipids and understanding how various factors can influence their production. bucek-lab.orgfrontiersin.org

Role of Internal Standards for Quantification

Internal standards are crucial for the accurate quantification of N-(hexadecanoyl)-sphinganine in complex biological samples. nih.govnih.gov An ideal internal standard is a compound that behaves similarly to the analyte during sample preparation and analysis but is distinguishable by the detector. chromatographyonline.com For mass spectrometry-based methods, stable isotope-labeled versions of the analyte, such as N-palmitoyl-D-erythro-sphinganine-d9, are the gold standard. caymanchem.comsigmaaldrich.com

The addition of a known quantity of the internal standard at the beginning of the sample preparation process allows for the correction of variability in extraction efficiency, sample handling, and instrument response. chromatographyonline.comresearchgate.net The quantification is based on the ratio of the signal from the endogenous analyte to the signal from the internal standard. chromatographyonline.com This ratiometric measurement significantly improves the precision and accuracy of the results compared to external calibration methods. chromatographyonline.com The use of internal standards is a fundamental practice in quantitative lipidomics, ensuring reliable data for understanding the biological roles of lipids like N-(hexadecanoyl)-sphinganine. nih.govresearchgate.net

Cell Culture Models and In Vitro Studies

In vitro studies using various cell culture models have been invaluable for dissecting the cellular functions and metabolic regulation of N-(hexadecanoyl)-sphinganine. oatext.comwaocp.org

Commonly used cell lines in sphingolipid research include:

Human embryonic kidney (HEK293) cells: Often used for their ease of transfection and robust growth, making them suitable for overexpression or knockdown studies of enzymes involved in sphingolipid metabolism.

HeLa cells: A well-characterized human cervical cancer cell line used in a wide range of cell biology studies, including those investigating the role of sphingolipids in cell signaling and trafficking. nih.gov

Hepatocellular carcinoma cells (e.g., HepG2): These cells are a relevant model for studying lipid metabolism, including the synthesis and function of ceramides and their precursors in the liver. molbiolcell.org

Mouse embryonic fibroblasts (MEFs): These primary cells can be isolated from genetically modified mouse models, providing a powerful tool to study the effects of gene knockout on sphingolipid metabolism. nih.gov

Madin-Darby canine kidney (MDCK) cells: These cells form polarized monolayers and are a classic model for studying membrane trafficking and the role of lipids in establishing cell polarity. nih.gov

Mouse melanoma (MEB4) and its mutant (GM95) cells: These cell lines are used to investigate the interplay between different classes of sphingolipids. nih.gov

In these cell culture systems, researchers can manipulate the levels of N-(hexadecanoyl)-sphinganine through the addition of exogenous precursors, or by using pharmacological inhibitors or genetic tools to modulate the activity of enzymes in the sphingolipid pathway. nih.govmolbiolcell.org For example, treating cells with labeled precursors like [³H]sphinganine allows for the tracking of its incorporation into N-(hexadecanoyl)-sphinganine and other complex sphingolipids. nih.gov These models have been instrumental in demonstrating the role of N-(hexadecanoyl)-sphinganine as a key intermediate in the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. nih.govhmdb.ca

Animal Models for In Vivo Research

To understand the physiological and pathological roles of N-(hexadecanoyl)-sphinganine in a whole organism, researchers turn to animal models. oup.com Rodent models, particularly mice and rats, are widely used due to their genetic tractability and well-characterized physiology. ebi.ac.ukuniprot.org

These in vivo studies can involve:

Dietary manipulations: Altering the lipid composition of the diet to investigate its impact on sphingolipid metabolism.

Pharmacological interventions: Administering drugs that inhibit or activate enzymes in the sphingolipid pathway to observe the systemic effects. who.int

Genetic modifications: Using knockout or transgenic mice that have specific enzymes of sphingolipid metabolism altered. This allows for the direct investigation of the consequences of disrupting the synthesis or degradation of N-(hexadecanoyl)-sphinganine and other related lipids.

For instance, studies in rats have been used to investigate the biosynthesis of phytosphingosine, a downstream metabolite of the ceramide pathway. lipidmaps.org Animal models have been crucial in linking alterations in sphingolipid metabolism, including the accumulation of precursors like sphinganine (B43673), to various pathological conditions. who.int Furthermore, zebrafish have emerged as a valuable model system for studying lipid disorders due to their rapid development and optical transparency, allowing for real-time imaging of lipid accumulation. researchgate.net

Genetic and Pharmacological Interventions in Sphingolipid Metabolism

Targeted interventions using genetic and pharmacological tools are essential for elucidating the specific functions of N-(hexadecanoyl)-sphinganine and the enzymes that regulate its levels. researchgate.netfrontiersin.orgnih.gov

Ceramide Synthase Inhibitors (e.g., Fumonisin B1)

Ceramide synthases are a family of enzymes that catalyze the N-acylation of sphinganine to form dihydroceramides, including N-(hexadecanoyl)-sphinganine. mdpi.comacs.org Fumonisin B1 is a mycotoxin produced by Fusarium molds that is a potent and specific inhibitor of ceramide synthase. nih.govwikipedia.org

Mechanism of Action: Fumonisin B1 is structurally similar to sphinganine and acts as a competitive inhibitor of ceramide synthase. wikipedia.orgnih.gov By blocking this enzyme, fumonisin B1 prevents the conversion of sphinganine into N-(hexadecanoyl)-sphinganine and other dihydroceramides. nih.govnih.gov

Research Applications: The use of fumonisin B1 in research has been pivotal in understanding the consequences of disrupting de novo ceramide synthesis. nih.gov Treatment of cells or animals with fumonisin B1 leads to:

Accumulation of sphinganine: The substrate of the inhibited enzyme builds up within the cell. nih.govwikipedia.org

Depletion of dihydroceramides and ceramides: The products of the pathway are reduced. mdpi.com

This pharmacological manipulation allows researchers to study the specific roles of the accumulated precursors and the depleted products in various cellular processes, including cell growth, apoptosis, and signaling. nih.govwikipedia.org Studies using fumonisin B1 have demonstrated that the inhibition of ceramide synthesis can have differential effects on the formation of various complex sphingolipids, highlighting the intricate regulation of the pathway. nih.gov

InterventionMechanismKey Findings in N-(hexadecanoyl)-sphinganine Research
Fumonisin B1 Competitive inhibitor of ceramide synthase. wikipedia.orgnih.govBlocks the formation of N-(hexadecanoyl)-sphinganine, leading to the accumulation of its precursor, sphinganine. nih.gov
Myriocin Inhibitor of serine palmitoyltransferase (SPT), the first enzyme in the de novo pathway. oup.commdpi.comPrevents the synthesis of 3-ketosphinganine, thereby blocking the entire de novo pathway leading to N-(hexadecanoyl)-sphinganine.
Genetic Knockout of Ceramide Synthase (CerS) genes Deletion of specific CerS genes (e.g., CerS5 or CerS6, which preferentially use palmitoyl-CoA).Allows for the study of the specific contribution of each synthase to the total pool of N-(hexadecanoyl)-sphinganine and its functional consequences.

Sphingosine (B13886)/Sphinganine Kinase Inhibitors (e.g., N,N-dimethylsphingosine)

N,N-dimethylsphingosine (DMS) is a well-established inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). avantiresearch.comnih.gov By blocking this phosphorylation, DMS plays a crucial role in modulating the cellular balance between pro-apoptotic ceramides and pro-survival S1P. nih.govwjgnet.com

Mechanism of Action and Research Findings:

DMS functions as a competitive inhibitor of SphK1. nih.gov This means it directly competes with the enzyme's natural substrate, sphingosine, for binding to the active site. This competitive inhibition effectively reduces the production of S1P. nih.gov Research has demonstrated that DMS not only decreases basal levels of S1P but also prevents the stimulus-induced increases in S1P that are known to activate sphingosine kinase. nih.gov

The inhibition of SphK by DMS has significant downstream effects on cellular processes. By preventing the formation of S1P, DMS can lead to an accumulation of ceramide. nih.gov This shift in the ceramide/S1P rheostat is believed to be a key factor in the pro-apoptotic effects observed with DMS treatment. nih.gov Furthermore, studies have shown that inhibiting SphK activity with DMS can disrupt cell polarity development, a process that is augmented when combined with inhibitors of dihydroceramide (B1258172) synthase. molbiolcell.org

While primarily known as a SphK inhibitor, some studies have explored other potential off-target effects of DMS. avantiresearch.comnih.gov For instance, it has been noted to inhibit protein kinase C (PKC) in vitro, although at concentrations that effectively inhibit SphK, it appears to have no significant effect on PKC activity or its translocation to the membrane. avantiresearch.comnih.gov More recent investigations into various SphK inhibitors have highlighted that some, including DMS, can have off-target effects on other enzymes within the sphingolipid metabolic pathway, such as dihydroceramide desaturase. nih.gov

Interactive Data Table: Effects of N,N-dimethylsphingosine on Sphingolipid Metabolism

ParameterEffect of DMSCellular ConsequenceSupporting Evidence
Sphingosine Kinase (SphK) ActivityCompetitive InhibitionDecreased S1P production nih.govwikipedia.org
Sphingosine-1-Phosphate (S1P) LevelsDecreaseReduced pro-survival signaling nih.gov
Ceramide LevelsIncreasePromotion of apoptosis nih.gov
Cell Polarity DevelopmentPerturbationDisrupted cellular organization molbiolcell.org
Protein Kinase C (PKC) ActivityNo significant in-cell effect at relevant concentrationsSpecificity for SphK in cellular context nih.gov
Dihydroceramide Desaturase ActivityPotential off-target inhibitionAltered ceramide composition nih.gov

Serine Palmitoyltransferase Inhibitors (e.g., L-cycloserine)

Serine palmitoyltransferase (SPT) is the enzyme that catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. nih.govmdpi.comresearchgate.net This reaction involves the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. researchgate.netnih.gov L-cycloserine, a structural analog of the amino acid serine, acts as a potent inhibitor of SPT. mdpi.comcymitquimica.comsigmaaldrich.com

Mechanism of Action and Research Findings:

L-cycloserine functions as an irreversible inhibitor of SPT. mdpi.comfrontiersin.org Its mechanism of action is novel compared to its effect on other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov While in many enzymes, cycloserine forms a stable adduct with the PLP cofactor, in SPT, it undergoes ring opening followed by decarboxylation. nih.gov This process leads to the formation of a free pyridoxamine (B1203002) 5'-phosphate (PMP) and beta-aminooxyacetaldehyde, which remain bound to the active site, thereby inactivating the enzyme. nih.gov

The inhibition of SPT by L-cycloserine has profound effects on sphingolipid metabolism, effectively blocking the entire de novo synthesis pathway. mdpi.com This leads to a reduction in the cellular levels of sphinganine, ceramides, and other complex sphingolipids. mdpi.combenthamopen.com Research has shown that L-cycloserine is a significantly more effective inhibitor of SPT than its enantiomer, D-cycloserine, with some studies indicating a 100-fold greater inhibition. mdpi.comfrontiersin.org

The ability of L-cycloserine to deplete cellular sphingolipids has been utilized in various research contexts. For example, it has been shown to protect photoreceptor-derived cells from oxidative stress-induced damage by inhibiting de novo ceramide synthesis. mdpi.com Both L- and D-cycloserine have been investigated for their potential in substrate reduction therapy for conditions like Krabbe disease, where reducing the synthesis of downstream sphingolipids could be beneficial. frontiersin.org

Interactive Data Table: Effects of L-cycloserine on Sphingolipid Biosynthesis

ParameterEffect of L-cycloserineMechanismConsequenceSupporting Evidence
Serine Palmitoyltransferase (SPT) ActivityIrreversible InhibitionRing opening and decarboxylation at the active siteBlockade of de novo sphingolipid synthesis nih.govmdpi.comfrontiersin.org
Sphinganine LevelsDecreaseReduced product formation from SPTDepletion of sphingolipid precursors benthamopen.comnih.gov
Ceramide LevelsDecreaseInterruption of the biosynthetic pathwayReduced levels of all downstream sphingolipids mdpi.com
Enantiomer PotencyL-cycloserine > D-cycloserineHigher efficacy of the L-enantiomerMore potent inhibition of SPT mdpi.comfrontiersin.org

Sphingolipidomic Profiling for Comprehensive Analysis

Sphingolipidomics is a specialized branch of lipidomics that focuses on the comprehensive and quantitative analysis of the entire spectrum of sphingolipids within a biological system. nih.gov This approach is crucial for understanding the complex roles of individual sphingolipid species, such as N-(hexadecanoyl)-sphinganine, in cellular processes and disease. nih.govhmdb.ca The sphingolipidome is vast and structurally diverse, encompassing sphingoid bases, ceramides, and a multitude of complex phospho- and glycosphingolipids. nih.gov

Methodologies and Applications:

The primary analytical technique employed in sphingolipidomics is mass spectrometry (MS), often coupled with chromatographic separation methods like ultra-high-performance liquid chromatography (UPLC). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information, allowing for the identification and quantification of specific sphingolipid molecular species. nih.gov This level of detail is critical, as sphingolipids with different acyl chain lengths or saturation levels can have distinct biological functions. mdpi.com

Sphingolipidomic profiling has been instrumental in elucidating the intricate network of sphingolipid metabolism. wjgnet.comnih.gov It allows researchers to observe global changes in response to various stimuli or inhibitors. For instance, treatment of cells with an inhibitor of dihydroceramide desaturase results in a clear accumulation of dihydroceramides and a depletion of ceramides, a finding readily apparent through sphingolipidomic analysis. nih.gov

This comprehensive approach has been applied in numerous research areas, including cancer biology, metabolic diseases, and neurodegenerative disorders. researchgate.nethmdb.ca For example, sphingolipidomic studies have linked alterations in specific ceramide species, including those related to N-(hexadecanoyl)-sphinganine, to conditions like dyslipidemia and cardiovascular mortality. plymouth.ac.uk By providing a global view of the sphingolipid landscape, this analytical strategy helps to identify potential biomarkers and therapeutic targets. researchgate.net

Future Directions and Emerging Research Avenues

Deeper Elucidation of N-(hexadecanoyl)-sphinganine's Precise Signaling Mechanisms

While it is established that N-(hexadecanoyl)-sphinganine is involved in cellular processes like autophagy, apoptosis, and cell cycle regulation, the precise molecular mechanisms by which it exerts these effects remain an active area of investigation. nih.govfrontiersin.orgnih.gov Future research will likely focus on identifying and characterizing the direct protein targets of N-(hexadecanoyl)-sphinganine. Understanding these interactions at a molecular level is crucial for deciphering its signaling cascades.

Key research questions to be addressed include:

What are the specific protein binding partners of N-(hexadecanoyl)-sphinganine?

How does the binding of N-(hexadecanoyl)-sphinganine alter the conformation and function of its target proteins?

What are the downstream signaling pathways activated or inhibited by these interactions?

For instance, studies have shown that the accumulation of dihydroceramides can induce autophagy and inhibit cell growth in cancer cells. frontiersin.org Further investigation is needed to pinpoint the exact molecular players involved in this process. Similarly, the observation that N-(hexadecanoyl)-sphinganine can modulate the activity of kinases like Akt and MAP kinases warrants a more in-depth analysis of the underlying regulatory mechanisms. acs.org

Development of Novel Therapeutic Strategies Targeting N-(hexadecanoyl)-sphinganine Metabolism

The growing understanding of N-(hexadecanoyl)-sphinganine's role in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, has opened up new avenues for therapeutic intervention. nih.govfrontiersin.orghmdb.ca Targeting the enzymes involved in its metabolism, such as dihydroceramide (B1258172) desaturase 1 (DES1), presents a promising strategy. nih.govfrontiersin.org

Future therapeutic strategies may include:

Development of specific DES1 inhibitors: Fenretinide, a synthetic retinoid, has been shown to inhibit DES1, leading to an accumulation of dihydroceramides and subsequent induction of autophagy and cell cycle arrest in cancer cells. frontiersin.org However, the development of more potent and specific DES1 inhibitors is a key area for future research.

Modulation of ceramide synthase activity: Ceramide synthases (CerS) are responsible for the acylation of sphinganine (B43673) to form dihydroceramides. mdpi.com Developing inhibitors or activators for specific CerS isoforms could offer a more targeted approach to manipulate N-(hexadecanoyl)-sphinganine levels.

Targeting downstream effectors: Identifying and targeting the downstream signaling molecules that mediate the effects of N-(hexadecanoyl)-sphinganine could provide alternative therapeutic strategies.

Therapeutic TargetPotential StrategyDisease AreaSupporting Evidence
Dihydroceramide Desaturase 1 (DES1)InhibitionCancer, Metabolic Dysfunction-Associated Steatohepatitis (MASH)Fenretinide, a DES1 antagonist, inhibits ceramide de novo synthesis and has shown effects in cancer and MASH models. frontiersin.orgfrontiersin.org
Ceramide Synthases (CerS)Inhibition/ModulationCancer, MASHTargeting CerS isoforms may reduce ceramide synthesis and could be a therapeutic approach for MASH. frontiersin.org
Sphingosine (B13886) Kinase 2 (SPHK2)InhibitionProstate CancerThe SPHK2 inhibitor ABC294640 increases dihydroceramide levels and inhibits prostate cancer cell proliferation. nih.gov

Investigation of N-(hexadecanoyl)-sphinganine in Understudied Biological Systems

Much of the current research on N-(hexadecanoyl)-sphinganine has been conducted in mammalian cells and model organisms like yeast. smolecule.comannualreviews.org There is a significant opportunity to expand these investigations into understudied biological systems to uncover novel functions and conserved mechanisms.

Areas for future exploration include:

Plant biology: While sphingolipids are known to be crucial for plant development and stress responses, the specific roles of N-(hexadecanoyl)-sphinganine are not well-defined.

Marine organisms: Marine environments harbor a vast diversity of organisms with unique lipid profiles. Investigating N-(hexadecanoyl)-sphinganine in these systems could reveal novel biological activities and potentially lead to the discovery of new therapeutic compounds. researchgate.net

Microbiome: The gut microbiome plays a critical role in host metabolism and immunity. Understanding how microbial-derived sphingolipids, including N-(hexadecanoyl)-sphinganine, interact with the host is an emerging area of research.

Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate and sensitive detection of N-(hexadecanoyl)-sphinganine and other sphingolipids is crucial for advancing research in this field. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have greatly improved our ability to quantify these lipids, there is still a need for more advanced analytical methods. biorxiv.orgresearchgate.netresearchgate.net

Future developments in analytical techniques may include:

High-resolution mass spectrometry: This will enable more precise identification and quantification of different dihydroceramide species. researchgate.net

Lipidomics imaging: Techniques like mass spectrometry imaging can provide spatial information about the distribution of N-(hexadecanoyl)-sphinganine within tissues and cells.

Improved separation methods: The development of novel chromatographic techniques will allow for better separation of isobaric and isomeric lipid species. sciex.com

Analytical TechniqueAdvancementBenefitReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-throughput methodsSimultaneous quantification of multiple ceramides (B1148491) and dihydroceramides in a short time. biorxiv.org
High-Resolution Mass Spectrometry (e.g., Q-TOF-MS)Accurate mass measurements at MS and MS/MS levelsReliable identification for subsequent quantification and sphingolipidomic studies. researchgate.net
Multiple Reaction Monitoring (MRM) Mass SpectrometryTargeted and sensitive detectionSimultaneous detection of many sphingolipid species with good sensitivity. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of N-(hexadecanoyl)-sphinganine, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. ebi.ac.ukmdpi.comnih.gov This systems-level approach can reveal complex regulatory networks and identify novel connections between N-(hexadecanoyl)-sphinganine metabolism and other cellular pathways.

Future research will likely involve:

Integrated analysis of lipidomics and transcriptomics data: This can identify correlations between changes in N-(hexadecanoyl)-sphinganine levels and gene expression patterns, providing insights into regulatory mechanisms. mdpi.com

Combining metabolomics with proteomics: This can reveal how alterations in N-(hexadecanoyl)-sphinganine levels impact protein expression and post-translational modifications.

Computational modeling: The development of computational models that integrate multi-omics data can help to simulate and predict the behavior of sphingolipid metabolic networks under different conditions.

By pursuing these future directions, the scientific community will undoubtedly uncover new and exciting aspects of N-(hexadecanoyl)-sphinganine biology, paving the way for novel diagnostic and therapeutic strategies for a range of human diseases.

Q & A

Q. What are effective methods for extracting N-(hexadecanoyl)-sphinganine from biological samples, and how can purity be validated?

The Bligh-Dyer method is a foundational technique for lipid extraction, utilizing chloroform-methanol-water mixtures to isolate lipids efficiently while minimizing degradation . For N-(hexadecanoyl)-sphinganine, a sphingolipid with a saturated acyl chain, combining this method with solid-phase extraction (SPE) using C18 columns can enhance specificity. Validation should include thin-layer chromatography (TLC) or LC-MS to confirm purity, with reference to retention times or mass spectra from lipid databases like LMSD .

Q. How can researchers quantify N-(hexadecanoyl)-sphinganine in cellular lipidomes, and what analytical pitfalls should be avoided?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, leveraging multiple reaction monitoring (MRM) for sensitivity. Key pitfalls include:

  • Ion suppression from co-eluting lipids, mitigated by optimizing mobile phase gradients.
  • Isomer interference , addressed using high-resolution MS or derivatization (e.g., acetylation) to distinguish N-(hexadecanoyl)-sphinganine from structurally similar species . Calibration curves with synthetic standards (e.g., C16 dihydroceramide) are essential for accuracy .

Advanced Research Questions

Q. How does N-(hexadecanoyl)-sphinganine influence membrane domain organization compared to unsaturated ceramides, and what experimental models best capture these effects?

Studies using giant unilamellar vesicles (GUVs) and atomic force microscopy (AFM) reveal that saturated acyl chains in N-(hexadecanoyl)-sphinganine promote rigid, ordered lipid domains (e.g., liquid-ordered phases), unlike unsaturated ceramides that increase membrane fluidity . To model physiological relevance, primary mammalian cell membranes or lipidomics-integrated molecular dynamics simulations are recommended to correlate biophysical properties with biological outcomes (e.g., apoptosis signaling) .

Q. What experimental strategies can resolve contradictions in reported biological activities of N-(hexadecanoyl)-sphinganine across different cell models?

Discrepancies often arise from cell-type-specific sphingolipid metabolism or varying experimental conditions. Strategies include:

  • Isotope tracing : Using ¹³C-labeled N-(hexadecanoyl)-sphinganine to track metabolic flux into downstream species (e.g., sphingomyelins) in different cell lines .
  • Knockout models : Employing CRISPR-Cas9 to silence enzymes like ceramide synthases, isolating the compound’s direct effects vs. endogenous metabolic byproducts .
  • Standardized protocols : Adopting NIH-recommended guidelines for lipid handling (e.g., temperature control, solvent purity) to ensure reproducibility .

Q. How can researchers design isotope-labeling experiments to trace the metabolic fate of N-(hexadecanoyl)-sphinganine in sphingolipid biosynthesis pathways?

A robust design involves:

  • Stable isotope incorporation : Synthesizing N-(hexadecanoyl)-sphinganine with deuterated sphinganine backbones (d18:0-d₄) to track incorporation into complex sphingolipids via LC-MS/MS .
  • Pulse-chase experiments : Administering labeled compounds to cells followed by time-course sampling to quantify turnover rates into metabolites like dihydroceramide-1-phosphate .
  • Data normalization : Using internal standards (e.g., odd-chain ceramides) to correct for extraction efficiency and instrument drift .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships of N-(hexadecanoyl)-sphinganine in cytotoxicity assays?

  • Non-linear regression models (e.g., log-logistic curves) to calculate IC₅₀ values, with bootstrap resampling for confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare effects across multiple cell lines or treatment conditions . Raw data should be archived in appendices, with processed datasets (normalized to controls) presented in main figures .

Q. How should researchers address batch variability in N-(hexadecanoyl)-sphinganine synthesis for in vitro studies?

  • Quality control (QC) protocols : NMR and high-resolution MS to verify acyl chain length and sphinganine stereochemistry .
  • Inter-laboratory validation : Sharing samples with collaborating labs to cross-check bioactivity, as recommended in NIH reproducibility guidelines .

Data Presentation and Ethics

Q. What are best practices for visualizing N-(hexadecanoyl)-sphinganine’s membrane interactions in publications?

  • Cryo-electron microscopy : For nanoscale domain visualization .
  • Heatmaps : To display lipidomic profiling data, with hierarchical clustering to group related sphingolipid species . Avoid 3D charts for quantitative data; use boxplots or scatterplots with error bars instead .

Q. How can researchers ethically address conflicts between proprietary lipidomics data and open-access requirements?

  • Data anonymization : Share processed datasets (e.g., fold-change values) instead of raw spectra.
  • Controlled access repositories : Use platforms like Zenodo or NIH Figshare, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.